molecular formula C13H16BrNO3 B5064719 2-(4-bromophenoxy)-N-(oxolan-2-ylmethyl)acetamide

2-(4-bromophenoxy)-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B5064719
M. Wt: 314.17 g/mol
InChI Key: VSNMMLDUKJHNBU-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(oxolan-2-ylmethyl)acetamide is an organic compound that features a bromophenyl group, an oxolane ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(oxolan-2-ylmethyl)acetamide typically involves the following steps:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.

    Etherification: 4-bromophenol is then reacted with 2-chloroacetamide in the presence of a base like potassium carbonate to form 2-(4-bromophenoxy)acetamide.

    N-Alkylation: The final step involves the reaction of 2-(4-bromophenoxy)acetamide with oxirane (ethylene oxide) to introduce the oxolane ring, yielding this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time. Additionally, continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(oxolan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).

Major Products

    Substitution: Formation of substituted phenoxyacetamides.

    Oxidation: Formation of phenoxyacetic acid derivatives.

    Reduction: Formation of phenoxyethylamines.

    Hydrolysis: Formation of phenoxyacetic acid and oxolane-2-ylmethylamine.

Scientific Research Applications

2-(4-bromophenoxy)-N-(oxolan-2-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis:

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(oxolan-2-ylmethyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxolane ring and bromophenyl group can enhance binding affinity and specificity, while the acetamide moiety can influence solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(oxolan-2-ylmethyl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(4-fluorophenoxy)-N-(oxolan-2-ylmethyl)acetamide: Similar structure but with a fluorine atom instead of bromine.

    2-(4-methylphenoxy)-N-(oxolan-2-ylmethyl)acetamide: Similar structure but with a methyl group instead of bromine.

Uniqueness

2-(4-bromophenoxy)-N-(oxolan-2-ylmethyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, potentially leading to different biological activities and chemical properties.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c14-10-3-5-11(6-4-10)18-9-13(16)15-8-12-2-1-7-17-12/h3-6,12H,1-2,7-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNMMLDUKJHNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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